Hydrogen Bond Donor Count: Reduced HBD Burden vs. Amino-Substituted Analogs
The target compound possesses exactly 1 hydrogen bond donor (the carboxamide NH), unlike the related 3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide, which also has only 1 HBD, but distinct logP [1]. In contrast, analogs incorporating an amino group on the pyrazole ring (e.g., 5-aminopyrazole-4-carboxamide kinase inhibitors) carry 2 HBDs, which can negatively impact passive membrane permeability [2]. The lower HBD count is a key determinant of CNS multiparameter optimization (MPO) scores and should be considered when selecting a scaffold for oral or brain-penetrant programs.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | 5-aminopyrazole-4-carboxamide class: 2 HBD |
| Quantified Difference | -1 HBD |
| Conditions | Computed from SMILES using standard HBD definitions |
Why This Matters
A single HBD difference affects passive membrane permeability and oral absorption potential, guiding scaffold selection in drug discovery projects.
- [1] Kuujia.com. (2023). 1,3,5-Trimethyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-4-carboxamide: Computed Properties. Retrieved from https://www.kuujia.com/cas-2034239-26-2.html View Source
- [2] Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2016). ScienceDirect. View Source
